6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
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Overview
Description
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of ethanol as a solvent and triethylamine as a catalyst at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4, ethanol, room temperature.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines), solvents like dichloromethane, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine moiety.
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the spiro cyclobutane ring.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: Another spiro compound with different heterocyclic components.
The uniqueness of 6’,7’-Dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C10H13NS/c1-4-10(5-1)8-3-7-12-9(8)2-6-11-10/h3,7,11H,1-2,4-6H2 |
InChI Key |
GGLBAIBPEMXDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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